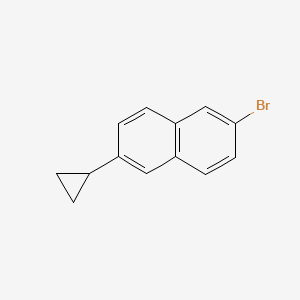
(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol: is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a secondary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylpropane, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.
Reduction: The brominated intermediate is then subjected to reduction conditions to convert the ketone group to a secondary alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The secondary alcohol group in (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol can be oxidized to form a ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form a primary alcohol or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Ketones
Reduction: Primary alcohols, reduced derivatives
Substitution: Amines, thiols derivatives
Wissenschaftliche Forschungsanwendungen
(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study the effects of brominated phenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The secondary alcohol group can undergo metabolic transformations, further modulating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-(2-chloro-5-methoxyphenyl)propan-2-ol
- (2S)-1-(2-fluoro-5-methoxyphenyl)propan-2-ol
- (2S)-1-(2-iodo-5-methoxyphenyl)propan-2-ol
Comparison
- Uniqueness : The presence of the bromine atom in (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol imparts unique reactivity and biological properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity : Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound suitable for specific synthetic and biological applications.
- Biological Activity : The bromine atom can enhance the compound’s binding affinity to certain molecular targets, potentially leading to more potent biological effects.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H13BrO2 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
RRSKOMCYTAKPBF-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)Br)O |
Kanonische SMILES |
CC(CC1=C(C=CC(=C1)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



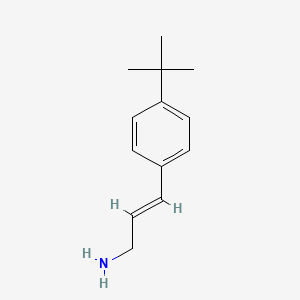

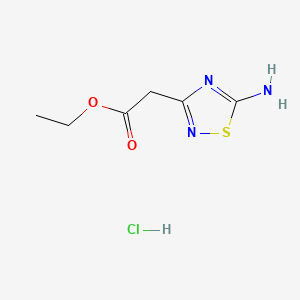
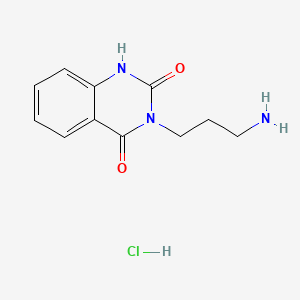

![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)
![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
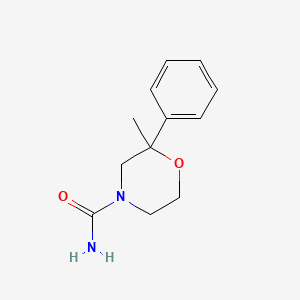

![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
